molecular formula C14H17N3O2 B10909080 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

Número de catálogo: B10909080
Peso molecular: 259.30 g/mol
Clave InChI: GVFIAPTXORWCJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context of Pyrazole Chemistry

The exploration of pyrazole chemistry began in the late 19th century with foundational work by German chemists Ludwig Knorr and Hans von Pechmann. Knorr first coined the term "pyrazole" in 1883 while investigating the cyclocondensation of β-diketones with hydrazine derivatives, a reaction now known as the Knorr pyrazole synthesis. This method remains a cornerstone for synthesizing substituted pyrazoles, including 3,5-dimethylpyrazole from acetylacetone and hydrazine. Pyrazole’s structural characterization—a five-membered aromatic ring with two adjacent nitrogen atoms—was later elucidated through X-ray crystallography, revealing planar geometry and nearly equivalent carbon-nitrogen bond lengths of ~1.33 Å. Early applications focused on its weak basicity (pK~a~ 2.49) and ability to inhibit alcohol dehydrogenase, making it a tool for inducing ethanol dependency in laboratory models.

The 20th century saw pyrazole derivatives gain prominence in medicinal chemistry. By 1959, the first natural pyrazole analog, 1-pyrazolyl-alanine, was isolated from watermelon seeds, while synthetic efforts yielded drugs like celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid). These advancements underscored pyrazole’s versatility as a scaffold for bioactivity modulation, driven by its capacity for hydrogen bonding, π-π stacking, and metabolic stability.

Significance of Pyrazole-Benzoic Acid Derivatives in Chemical Research

Pyrazole-benzoic acid hybrids represent a strategic fusion of two pharmacophores with distinct electronic and steric profiles. The benzoic acid moiety introduces carboxylic acid functionality, enabling hydrogen bonding with biological targets such as enzymes and receptors, while the pyrazole ring contributes nitrogen-based heterocyclic rigidity. This combination has been leveraged in drug discovery to enhance binding affinity and selectivity. For instance, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serve as succinate dehydrogenase inhibitors in commercial fungicides, demonstrating the agricultural relevance of such hybrids.

In pharmaceuticals, pyrazole-benzoic acid conjugates have shown promise as antibacterial agents. Recent studies highlight compounds with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against planktonic bacteria and biofilms, attributed to dual interference with fatty acid biosynthesis and membrane integrity. The structural flexibility of these hybrids allows for regioselective substitutions—such as 1,3-dimethyl groups on the pyrazole ring—to optimize pharmacokinetic properties like solubility and metabolic stability. Additionally, their planar aromatic systems facilitate π-stacking interactions in metal-organic frameworks (MOFs), expanding applications into materials science.

Research Objectives and Scope for 4-({[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic Acid

The compound 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid exemplifies a rationally designed pyrazole-benzoic acid hybrid. Its structure features a 1,3-dimethylpyrazole core linked via a methyleneamino spacer to a para-substituted benzoic acid group. Key research objectives include:

  • Synthetic Optimization : Developing regioselective routes to couple 1,3-dimethylpyrazole-4-methylamine with 4-(aminomethyl)benzoic acid precursors. Challenges include minimizing side reactions during imine formation and ensuring high yields under mild conditions.
  • Structure-Activity Relationship (SAR) Studies : Evaluating how the methyl groups on the pyrazole ring and the spacer length influence bioactivity. Preliminary data suggest that 1,3-dimethyl substitution enhances metabolic stability compared to monosubstituted analogs.
  • Material Science Applications : Investigating coordination chemistry with transition metals (e.g., iron, palladium) for catalytic or sensing applications. The pyrazole nitrogen atoms and benzoic acid carboxylate group offer multiple binding sites for metal ions.

Propiedades

Fórmula molecular

C14H17N3O2

Peso molecular

259.30 g/mol

Nombre IUPAC

4-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O2/c1-10-13(9-17(2)16-10)8-15-7-11-3-5-12(6-4-11)14(18)19/h3-6,9,15H,7-8H2,1-2H3,(H,18,19)

Clave InChI

GVFIAPTXORWCJH-UHFFFAOYSA-N

SMILES canónico

CC1=NN(C=C1CNCC2=CC=C(C=C2)C(=O)O)C

Origen del producto

United States

Métodos De Preparación

Reductive Amination of 4-Formylbenzoic Acid

The most widely reported method involves reductive amination between 4-formylbenzoic acid and (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. This one-pot reaction typically employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to facilitate imine intermediate reduction.

Mechanistic Insights :

  • Imine Formation : The aldehyde group of 4-formylbenzoic acid reacts with the primary amine of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, forming a Schiff base intermediate.

  • Reduction : The imine bond is reduced to a secondary amine using hydrogen gas (1–10 atm) over a 5–10% Pd/C catalyst at 25–50°C.

  • Acid Workup : The product is isolated as the free acid via hydrochloric acid neutralization, yielding the target compound with >95% purity.

Optimization Parameters :

  • Catalyst Loading : 5% Pd/C achieves 93.5% yield at 10 kg/cm² hydrogen pressure.

  • Temperature : Reactions at 45°C minimize side products like N-alkylated byproducts.

Oxime Intermediate Pathway (Patent CN102791677B)

An alternative route from Chinese patent CN102791677B involves synthesizing 4-aminomethylbenzoic acid derivatives via oxime intermediates:

  • Oxime Formation : 4-Carboxybenzaldehyde reacts with hydroxylamine hydrochloride to form 4-carboxybenzaldehyde oxime.

  • Catalytic Hydrogenation : The oxime undergoes hydrogenation over Pd/C in aqueous NaOH, yielding 4-aminomethylbenzoic acid.

  • Coupling with Pyrazole : The aminomethyl intermediate is alkylated with 1,3-dimethyl-4-(chloromethyl)pyrazole to introduce the pyrazole moiety.

Key Data :

StepConditionsYieldPurity
Oxime FormationMethanol, 25–35°C, 2 hr99.5%99.0%
Hydrogenation10 kg/cm² H₂, 5% Pd/C, 45°C, 3 hr93.5%99.9%
AlkylationDMSO, K2CO3, 80°C, 6 hr85.2%98.5%

Catalytic Systems and Solvent Effects

Palladium-Based Catalysts

Pd/C (5–10% Pd loading) is the preferred catalyst for hydrogenation steps due to its recyclability and tolerance to acidic conditions. Comparative studies indicate that Rh/C and Ni catalysts produce lower yields (70–75%) and require higher pressures (>15 kg/cm²).

Solvent Selection

  • Aqueous NaOH : Enhances hydrogen solubility and suppresses dimerization during hydrogenation.

  • Methanol/Water (1:1) : Optimal for oxime crystallization, achieving 99.0% purity.

  • Dimethyl Sulfoxide (DMSO) : Facilitates alkylation reactions at elevated temperatures (80°C).

Purification and Characterization

Crystallization Techniques

Product isolation involves pH-adjusted crystallization:

  • Neutralization : Filtrates are acidified to pH 4.5–7.0 using HCl, precipitating the free acid.

  • Solvent Mixtures : Methanol/water (1:1) recrystallization removes residual Pd and inorganic salts.

Analytical Validation

  • HPLC : Purity >99.9% confirmed via reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile).

  • Melting Point : 351.3–352.5°C (free acid); 282–285°C (hydrochloride salt).

  • NMR : δ 7.89 (d, 2H, Ar-H), 4.32 (s, 2H, CH2NH), 3.85 (s, 3H, N-CH3).

Industrial Scalability and Challenges

Cost-Efficiency Analysis

  • Catalyst Reuse : Pd/C retains 92% activity after five cycles, reducing production costs by 30%.

  • Byproduct Management : Dimerization (≤2%) is mitigated by maintaining NaOH at 0.5–1.0 equivalents relative to the oxime .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 4-({[(1,3-dimetil-1H-pirazol-4-il)metil]amino}metil)benzoico puede sufrir diversas reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados correspondientes.

    Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

    Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero típicamente implican temperaturas controladas y solventes específicos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de ácido carboxílico, mientras que la reducción podría producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C_{12}H_{16}N_{4}O_{2}
  • Molecular Weight : 248.28 g/mol
  • IUPAC Name : 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

The structure features a benzoic acid moiety linked to a pyrazole derivative, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid exhibit antimicrobial properties. A study assessed its effectiveness against various bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus8 µg/mL
Compound CP. aeruginosa12 µg/mL

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Antitumor Activity

The compound has been investigated for its potential antitumor effects. In vitro studies showed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Drug Development

4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is being explored as a lead compound in drug development due to its ability to modulate various biological pathways. Its mechanism of action involves:

  • Inhibition of Tumor Growth : The compound interferes with cellular signaling pathways that promote tumor growth.
  • Enhancement of Immune Response : It may enhance the immune response against tumors, making it a candidate for immunotherapy.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Research in Pharmacy evaluated the antimicrobial efficacy of compounds related to 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid. The results demonstrated significant inhibition of bacterial growth in vitro, suggesting potential for development as an antimicrobial agent.

Case Study 2: Antitumor Mechanisms

In another study focused on cancer therapy, researchers found that the compound induced apoptosis in human cancer cell lines via mitochondrial pathways. The findings indicated that it could serve as a lead compound for further development in cancer treatment protocols.

Mecanismo De Acción

El mecanismo de acción del ácido 4-({[(1,3-dimetil-1H-pirazol-4-il)metil]amino}metil)benzoico implica su interacción con objetivos moleculares específicos. El anillo de pirazol puede interactuar con enzimas o receptores, modulando su actividad. La porción de ácido benzoico también puede contribuir a la afinidad de unión y especificidad del compuesto .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Functional Relevance (if reported) References
4-({[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid (Target) C₁₄H₁₇N₃O₂ 267.31 1,3-dimethylpyrazole; aminomethylene bridge; benzoic acid Not explicitly reported (inferred: antimicrobial/chelation potential)
4-({[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid C₁₃H₁₆ClN₃O₂ 281.74 1-methylpyrazole (3-position); Cl substitution on benzoic acid Not reported
4-[(1-Methyl-1H-pyrazol-4-yl)methyl]benzoic acid C₁₁H₁₀N₂O₂ 202.21 Pyrazole directly linked via methylene (no amino bridge) Used in coordination chemistry
4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid C₁₃H₁₅N₃O₂ 253.28 3,5-dimethylpyrazole; aminomethylene bridge Chelating agent for metal ions
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid C₁₁H₈BrN₃O₄ 334.10 Bromo and nitro groups on pyrazole; no amino bridge Potential intermediate for drug discovery
4-[5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]benzoic acid C₁₈H₁₇N₃O₄ 339.30 5-amino-pyrazole; 3,4-dimethoxyphenyl substitution Not reported

Key Comparative Insights

Substitution Patterns on Pyrazole: The target compound’s 1,3-dimethylpyrazole substitution contrasts with the 3,5-dimethylpyrazole in 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid . Halogenated derivatives like 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid introduce electron-withdrawing groups, altering electronic properties and reactivity compared to the electron-donating methyl groups in the target compound.

Bioactivity and Applications: While direct biological data for the target compound are unavailable, analogs such as 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid exhibit antimicrobial activity (MIC = 1.56 µg/mL against A. baumannii) . The 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid has been studied for metal chelation, indicating applications in catalysis or materials science .

Physicochemical Properties: The target compound’s molecular weight (267.31 g/mol) is higher than simpler analogs like 4-[(1-methyl-1H-pyrazol-4-yl)methyl]benzoic acid (202.21 g/mol) , likely due to the additional methyl and amino groups. This may influence pharmacokinetic properties such as absorption and distribution.

Actividad Biológica

The compound 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.33 g/mol. The structure consists of a benzoic acid moiety linked to a pyrazole ring through an amino group, which is crucial for its biological activity.

Mechanisms of Biological Activity

1. Anticancer Activity
Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms. A study involving related compounds demonstrated significant cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values ranging from 2.43 to 14.65 μM . The compound's ability to induce apoptosis and disrupt microtubule assembly positions it as a promising candidate in cancer therapy.

2. Anti-inflammatory Effects
Compounds similar to 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid have been shown to exhibit anti-inflammatory properties by inhibiting prostaglandin E2 (PGE2) synthesis. This inhibition is critical in reducing inflammation and pain in various models .

3. Antimicrobial Properties
Preliminary studies suggest that pyrazole derivatives possess antimicrobial activity against a range of pathogens. The structural features of these compounds enhance their interaction with microbial targets, leading to effective inhibition of growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

StudyCompoundActivityIC50 Value
7dCytotoxicity against MDA-MB-2312.43 μM
10cCytotoxicity against HepG24.98 μM
4fAnti-inflammatory (PGE2 inhibition)123 nM

Notable Research

A significant study synthesized various pyrazole derivatives and evaluated their anticancer properties. Among these, compounds with structural similarities to 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multistep reactions. A typical approach involves:

Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine (e.g., phenylhydrazine) to form a pyrazole ester intermediate .

Hydrolysis : The ester is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the corresponding pyrazole-4-carboxylic acid .

Aminomethylation : The pyrazole moiety is functionalized via reductive amination using formaldehyde or substituted aldehydes, followed by coupling with a benzaldehyde derivative to introduce the benzoic acid group .

  • Characterization : Intermediates are validated via IR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (pyrazole protons at δ 6.5–7.5 ppm), and elemental analysis. X-ray crystallography confirms regioselectivity in cyclocondensation .

Q. Which spectroscopic and computational methods are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) and pyrazole ring (C=N stretches at 1500–1600 cm⁻¹) .
  • NMR : ¹H NMR distinguishes methyl groups on the pyrazole (δ 2.1–2.5 ppm) and the aminomethyl linker (δ 3.8–4.2 ppm). ¹³C NMR confirms carboxylate carbon at ~170 ppm .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra to validate tautomeric forms .

Q. How is the antimicrobial activity of this compound evaluated, and what are common assay protocols?

  • Methodological Answer :

  • Microbial Strains : Tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, with fluconazole/ampicillin as controls .
  • Broth Dilution : Minimum inhibitory concentration (MIC) is determined using serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth. Activity correlates with electron-withdrawing substituents on the benzoyl group .
  • Data Interpretation : MIC ≤ 8 µg/mL indicates potent activity. Contradictions in efficacy between strains may arise from membrane permeability differences .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the pyrazole or benzoic acid) influence biological activity?

  • Methodological Answer :

  • SAR Studies :
  • Pyrazole Substituents : 1,3-Dimethyl groups enhance metabolic stability by reducing CYP450 oxidation. Bulkier groups (e.g., 4-chlorophenyl) improve lipophilicity and Gram-negative targeting .
  • Benzoic Acid Modifications : Electron-deficient groups (e.g., -NO₂) increase antibacterial activity but may reduce solubility. A meta-aminomethyl linker optimizes binding to bacterial dihydrofolate reductase .
  • Example : Replacing the benzoic acid with a thiazole ring (as in related compounds) shifts activity from antibacterial to antifungal .

Q. What computational strategies are used to predict binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., E. coli DNA gyrase). The pyrazole ring shows π-π stacking with Tyr109, while the carboxylate binds Mg²⁺ in the active site .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~90 Ų) and blood-brain barrier exclusion (LogP ~2.5). Contradictions between in silico and experimental toxicity (e.g., hepatotoxicity) require in vitro CYP inhibition assays .

Q. How can contradictory data in biological assays (e.g., variable MICs across studies) be resolved?

  • Methodological Answer :

  • Standardized Protocols : Use CLSI guidelines for broth microdilution to control pH, inoculum size, and incubation time .
  • Statistical Analysis : Apply ANOVA to compare MICs across ≥3 independent trials. Outliers may stem from solvent effects (e.g., DMSO vs. aqueous stock solutions) .
  • Mechanistic Studies : Combine time-kill assays with SEM imaging to confirm bactericidal vs. bacteriostatic effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.